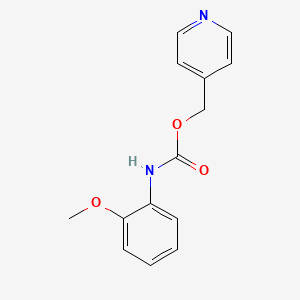
Carbamic acid, (2-methoxyphenyl)-, 4-pyridinylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-methoxyphenyl)-, 4-pyridinylmethyl ester is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamic acid ester group attached to a 2-methoxyphenyl ring and a 4-pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-methoxyphenyl)-, 4-pyridinylmethyl ester can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenyl isocyanate with 4-pyridinylmethanol under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which acts as a catalyst to facilitate the formation of the ester bond.
Another method involves the use of carbonyldiimidazole as a coupling agent. In this approach, 2-methoxyphenylamine is first reacted with carbonyldiimidazole to form an intermediate, which is then treated with 4-pyridinylmethanol to yield the desired ester.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-methoxyphenyl)-, 4-pyridinylmethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Substitution: The pyridinylmethyl group can undergo nucleophilic substitution reactions, where the pyridine ring is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Hydrolysis: 2-methoxyphenyl carbamic acid and 4-pyridinylmethanol.
Oxidation: 2-hydroxyphenyl carbamic acid, (4-pyridinylmethyl) ester.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, (2-methoxyphenyl)-, 4-pyridinylmethyl ester has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a prodrug, where the ester bond can be hydrolyzed in vivo to release the active drug.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biological Studies: Studied for its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: Employed in the production of specialty chemicals and materials due to its unique reactivity.
Mechanism of Action
The mechanism of action of carbamic acid, (2-methoxyphenyl)-, 4-pyridinylmethyl ester involves its hydrolysis to release the active components. The 2-methoxyphenyl carbamic acid can interact with various biological targets, including enzymes and receptors, modulating their activity. The 4-pyridinylmethanol moiety may also contribute to its biological effects by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, (2-hydroxyphenyl)-, 4-pyridinylmethyl ester: Similar structure but with a hydroxyl group instead of a methoxy group.
Carbamic acid, (2-methoxyphenyl)-, 3-pyridinylmethyl ester: Similar structure but with the pyridinylmethyl group attached at the 3-position.
Carbamic acid, (2-methoxyphenyl)-, 4-pyridinylethyl ester: Similar structure but with an ethyl linker instead of a methyl linker.
Uniqueness
Carbamic acid, (2-methoxyphenyl)-, 4-pyridinylmethyl ester is unique due to the specific positioning of the methoxy group and the pyridinylmethyl ester. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
200113-11-7 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
pyridin-4-ylmethyl N-(2-methoxyphenyl)carbamate |
InChI |
InChI=1S/C14H14N2O3/c1-18-13-5-3-2-4-12(13)16-14(17)19-10-11-6-8-15-9-7-11/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
CMQICQLDNAKKIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)OCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


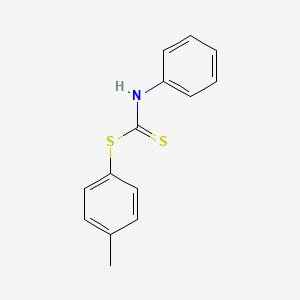
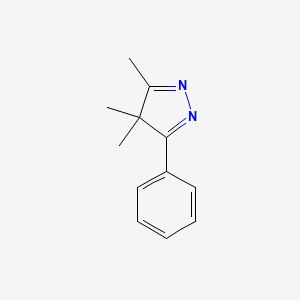

![1-(4-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11945991.png)
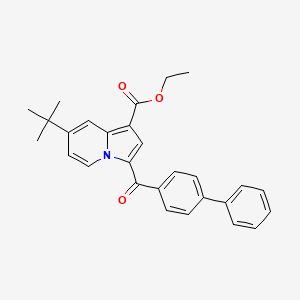

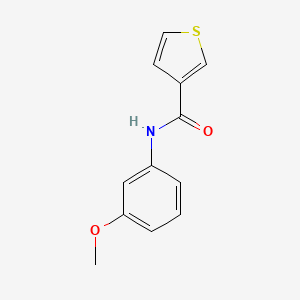
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11946012.png)

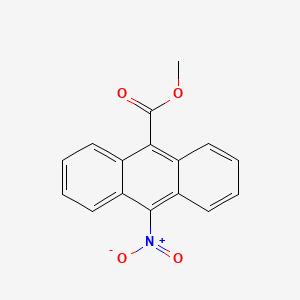
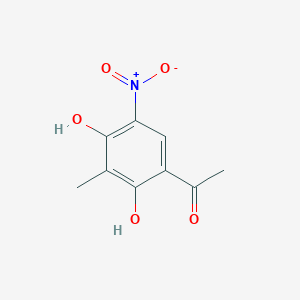
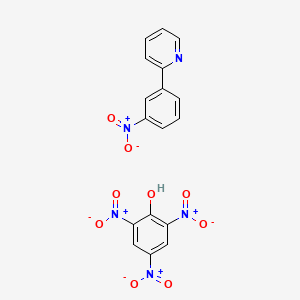

![Benz[a]anthracene, 4-chloro-7-methyl-](/img/structure/B11946055.png)
